molecular formula C28H38N2O11 B563755 Trandolaprilat Acyl-|A-D-glucuronide, 65% CAS No. 1260610-97-6

Trandolaprilat Acyl-|A-D-glucuronide, 65%

Cat. No. B563755
CAS RN: 1260610-97-6
M. Wt: 578.615
InChI Key: ZEDQQJMZPSYJNF-DCEOHSSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolaprilat Acyl-β-D-glucuronide, 65% is a specialty product used for proteomics research . It has a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .


Synthesis Analysis

Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver .


Molecular Structure Analysis

The molecular structure of Trandolaprilat Acyl-β-D-glucuronide, 65% is represented by the formula C28H38N2O11 . The molecular weight of this compound is 578.61 .


Chemical Reactions Analysis

Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is metabolized in the liver to its biologically active diacid form, trandolaprilat . At least 7 other metabolites, principally glucuronide conjugates or de-esterification products, have been identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trandolaprilat Acyl-β-D-glucuronide, 65% include a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Trandolapril, the prodrug of Trandolaprilat, has been extensively studied for its pharmacokinetics and metabolism. Trandolaprilat itself is known for its potent ACE inhibition capabilities. It undergoes extensive metabolism in the liver, converting into its active form, Trandolaprilat, which then exerts its therapeutic effects primarily through the inhibition of the angiotensin-converting enzyme (ACE). Studies have demonstrated that Trandolaprilat has a higher lipophilicity compared to other ACE inhibitor metabolites, which suggests a different pathway for its excretion. Notably, Trandolaprilat does not appear to be excreted via ATP-dependent active transporters in bile, contrasting with some other ACE inhibitors (Shionoiri et al., 2001).

Hepatobiliary Excretion System

Research into the excretion mechanisms of Trandolaprilat has provided insights into the hepatobiliary excretion system. Specifically, it was found that Trandolaprilat's pharmacological profile does not significantly influence the canalicular multispecific organic anion transporter (cMOAT), suggesting a unique pathway for its biliary excretion (Shionoiri et al., 2001).

Role of Carboxylesterase 1 in Metabolism

The role of carboxylesterase 1 (CES1) in the metabolism of Trandolapril to Trandolaprilat, and the impact of genetic variants on this process, have been a subject of study. Trandolapril is rapidly hydrolyzed to Trandolaprilat in the liver, a process significantly influenced by CES1. Genetic variations in CES1 can affect the efficiency of this conversion, potentially impacting the drug's pharmacokinetics and pharmacodynamics in the human body (Zhu et al., 2009).

Stability and Reactivity of Acyl Glucuronides

The stability and reactivity of acyl glucuronides, including those related to Trandolaprilat, have been explored to understand their potential toxicological implications. Acyl glucuronides, due to their electrophilic nature, can form adducts with proteins and may undergo intramolecular rearrangement. These properties are crucial for assessing the safety and efficacy of drugs that form acyl glucuronides as metabolites (Camilleri et al., 2018).

Mechanism of Action

Trandolaprilat, the active metabolite of Trandolapril, inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Safety and Hazards

Trandolaprilat Acyl-β-D-glucuronide, 65% is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQQJMZPSYJNF-DCEOHSSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858500
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260610-97-6
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.